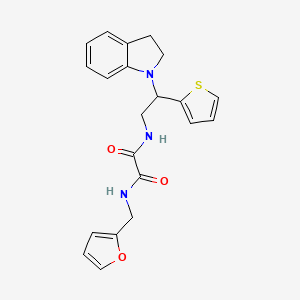

![molecular formula C19H15N3O4S2 B2878781 4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide CAS No. 692260-16-5](/img/structure/B2878781.png)

4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide” is a complex organic compound. It is related to the class of compounds known as thienoquinolines . Thienoquinolines are a consequential subset of the quinoline family, which are substantial structural units in the domain of medicinal chemistry due to their myriad bioactivities .

Molecular Structure Analysis

The molecular structure of “4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide” is complex, featuring a thienoquinoline core with methoxy and benzenesulfonohydrazide substituents . The exact structure would require more specific information or computational chemistry techniques to elucidate.Scientific Research Applications

Antimicrobial Activity

One area of application is in the synthesis of quinoline derivatives with antimicrobial properties. Özyanik et al. (2012) reported the preparation of compounds through reactions involving quinoline-2-carbohydrazide, leading to derivatives with significant antimicrobial activity against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Photodynamic Therapy Applications

Compounds structurally related to 4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide have been explored for their potential in photodynamic therapy (PDT). Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield, indicating potential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Optical and Electronic Materials

The compound and its related derivatives have been used to synthesize materials with desirable optical and electronic properties. Barberis and Mikroyannidis (2006) studied the synthesis and properties of aluminum and zinc quinolates, highlighting their improved thermal stability and photoluminescence, which are beneficial for applications in light-emitting devices (Barberis & Mikroyannidis, 2006).

Sensing Applications

Compounds based on the structure of 4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide have been explored for their use in chemical sensing. Yang et al. (2015) developed a chemosensor based on a related quinoline derivative, demonstrating good selectivity and sensitivity for detecting metal ions such as Al3+ and Cu2+ (Yang, Yuan, Yu, He, Hu, Wu, Jiang, & Wei, 2015).

Synthesis of Heterocyclic Compounds

The versatility of 4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide is further exemplified in the synthesis of new heterocyclic compounds with potential pharmacological activities. Al-Taifi, Abbady, and Bakhite (2016) utilized similar compounds for synthesizing heterocyclic compounds containing thienylbenzo[h]quinoline moiety, demonstrating the potential for creating biologically active molecules (Al-Taifi, Abbady, & Bakhite, 2016).

Future Directions

The future directions for research on “4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide” and related compounds could involve further exploration of their synthesis, properties, and potential biological activities . Given the promising anticancer properties of related quinoline compounds , there may be potential for the development of new therapeutic agents.

properties

IUPAC Name |

N'-(4-methoxyphenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-21-18(23)17-11-13-10-12-4-2-3-5-16(12)20-19(13)27-17/h2-11,22H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMQGKVTEFEHMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

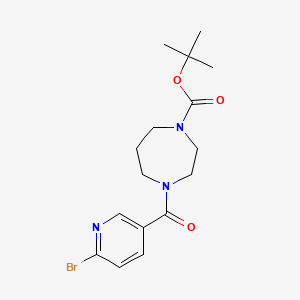

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878700.png)

![1-methyl-3-pentyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

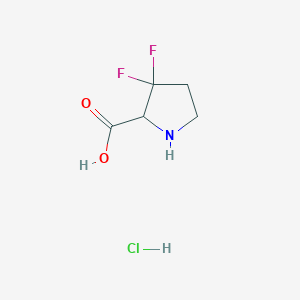

![2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B2878707.png)

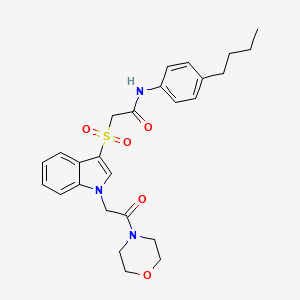

![3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2878709.png)

![2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2878710.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2878711.png)

![3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2878719.png)